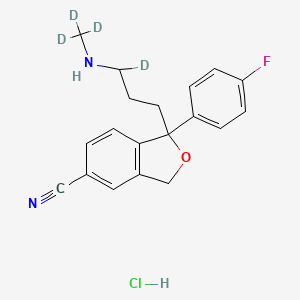

Desmethylcitalopram-d4 (hydrochloride)

Description

BenchChem offers high-quality Desmethylcitalopram-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethylcitalopram-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H20ClFN2O |

|---|---|

Molecular Weight |

350.8 g/mol |

IUPAC Name |

1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |

InChI Key |

DYIZNULSIBGJPJ-XPCSBAKCSA-N |

Isomeric SMILES |

[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Desmethylcitalopram-d4 Hydrochloride

Executive Summary

Desmethylcitalopram-d4 (DMC-d4) hydrochloride serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of citalopram and its metabolites in biological matrices. As the primary pharmacologically active metabolite of citalopram, accurate tracking of desmethylcitalopram is essential for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

This guide details a robust, scalable synthetic route for 1-(4-fluorophenyl-d4)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride . Unlike direct alkylation methods which often yield inseparable mixtures, this protocol utilizes a retrosynthetic demethylation strategy . We synthesize the parent Citalopram-d4 intermediate first, followed by a highly selective Von Braun-type degradation using 1-chloroethyl chloroformate (ACE-Cl) to yield the secondary amine with high isotopic fidelity.

Retrosynthetic Analysis & Strategy

To ensure high isotopic enrichment (>99 atom % D) and chemical purity, the deuterium label is introduced early via the aromatic ring. The "d4" designation refers to the labeling of the 4-fluorophenyl moiety, rendering the isotope non-exchangeable under physiological conditions.

Strategic Pathway

-

Isotope Incorporation: Grignard addition of 4-fluorophenyl-d4-magnesium bromide to 5-cyanophthalide.

-

Side Chain Introduction: Subsequent Grignard reaction with 3-(dimethylamino)propylmagnesium chloride.

-

Cyclization: Acid-mediated ring closure to form the isobenzofuran core (Citalopram-d4).

-

Selective Demethylation: Conversion of the tertiary amine (Citalopram-d4) to the secondary amine (DMC-d4) using ACE-Cl.

Figure 1: Retrosynthetic disassembly of Desmethylcitalopram-d4 showing the convergence of the deuterated aryl fragment and the phthalide core.

Experimental Protocol

Phase 1: Synthesis of Citalopram-d4 (Intermediate)

Rationale: Direct synthesis of the secondary amine (DMC) often leads to over-alkylation or requires complex protecting groups. Synthesizing the tertiary amine (Citalopram) first allows for standard Grignard conditions.

Reagents:

-

5-Cyanophthalide (CAS: 82104-74-3)

-

4-Fluorobromobenzene-d4 (CAS: 50592-24-4, >99 atom % D)

-

3-(Dimethylamino)propylmagnesium chloride (0.5 M in THF)

-

Magnesium turnings, THF (anhydrous), 70% H3PO4.

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

In a flame-dried 3-neck flask under N2, activate Mg turnings (1.2 eq) with iodine.

-

Add 4-fluorobromobenzene-d4 (1.1 eq) in anhydrous THF dropwise to maintain gentle reflux. Stir for 1h to form 4-fluorophenyl-d4-magnesium bromide .

-

-

Sequential Addition:

-

Cool the Grignard solution to -5°C.

-

Add a solution of 5-cyanophthalide (1.0 eq) in THF dropwise. Critical: Maintain temp < 0°C to prevent polymerization.

-

Stir for 2h at 0°C.

-

Add 3-(dimethylamino)propylmagnesium chloride (1.3 eq) dropwise. Allow to warm to RT and stir for 3h.

-

-

Cyclization:

-

Quench reaction with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[1]

-

Evaporate solvent to obtain the crude diol intermediate.

-

Dissolve crude residue in 70% H3PO4 (aq). Heat to 80°C for 3h. Mechanism: Acid-catalyzed dehydration promotes ring closure to the isobenzofuran.

-

Cool, basify with NH4OH to pH 9, and extract with Toluene.

-

Yield Check: Analyze via HPLC. Target >90% conversion to Citalopram-d4.

-

Phase 2: Selective Demethylation to Desmethylcitalopram-d4

Rationale: The Von Braun reaction using cyanogen bromide is toxic and harsh. The ACE-Cl (1-chloroethyl chloroformate) method is superior for its selectivity and mild methanolysis workup, preventing degradation of the nitrile group.

Reagents:

-

Citalopram-d4 (from Phase 1)

-

1-Chloroethyl chloroformate (ACE-Cl)

-

1,2-Dichloroethane (DCE)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Carbamate Formation:

-

Dissolve Citalopram-d4 (1.0 eq) in dry DCE (0.1 M concentration) under N2.

-

Cool to 0°C. Add ACE-Cl (1.5 eq) dropwise.

-

Reflux for 4h. Monitor via TLC/LC-MS for disappearance of starting material.

-

Observation: The intermediate formed is the 1-chloroethyl carbamate.

-

-

Methanolysis (Decarboxylation):

-

Concentrate the reaction mixture under vacuum to remove DCE and excess ACE-Cl.

-

Redissolve the oily residue in MeOH.

-

Reflux for 1h. Mechanism: Methanol attacks the chloroethyl group, leading to the collapse of the carbamate and release of CO2 and acetaldehyde, yielding the secondary amine hydrochloride.

-

Concentrate to dryness.

-

-

Purification & Salt Formation:

-

Dissolve residue in water, wash with ether (removes non-amine impurities).

-

Basify aqueous layer with Na2CO3, extract into EtOAc.

-

Dry organic layer (MgSO4) and concentrate.

-

Redissolve free base in diethyl ether.

-

Bubble dry HCl gas (or add 1M HCl in ether) dropwise at 0°C.

-

Filter the white precipitate: Desmethylcitalopram-d4 Hydrochloride .

-

Characterization & Validation

Trustworthiness in bioanalytical standards requires rigorous confirmation of structure and isotopic purity.

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Chemical Purity | > 98.0% | HPLC (UV @ 240 nm) |

| Isotopic Enrichment | > 99.0% d4 (d0 < 0.5%) | HRMS / 1H-NMR |

| Melting Point | 154 - 158°C (Decomp) | Capillary Method |

| Solubility | Soluble in MeOH, Water, DMSO | Visual |

NMR Interpretation

1H NMR (400 MHz, DMSO-d6):

-

Absence of Signal: The aromatic region (7.0–7.8 ppm) will show simplified splitting patterns compared to the native standard due to the substitution of 4 protons with deuterium on the fluorophenyl ring.

-

Key Shift: The N-methyl group appears as a singlet at ~2.45 ppm integrating to 3H (confirming secondary amine), distinct from the 6H singlet of Citalopram.

-

Propyl Chain: Multiplets at ~1.4 ppm (2H) and ~2.9 ppm (2H) remain unchanged.

Mass Spectrometry (LC-MS/MS)

-

Precursor Ion (Q1): m/z 315.2 (Native DMC is 311.2).

-

Product Ions (Q3):

-

Major fragment: m/z 266.1 (Loss of methylamine/propyl chain elements).

-

The mass shift of +4 Da must be retained in fragments containing the fluorophenyl ring.

-

Figure 2: LC-MS/MS fragmentation logic for MRM transition setup.

Handling and Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; minimize exposure to ambient moisture.

-

Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for 6 months at -80°C.

-

Safety: The compound is a potent SSRI metabolite. Handle with full PPE in a fume hood.

References

-

Olesen, O. V., & Linnet, K. (1999). Metabolism of Citalopram and Stereochemical Aspects. In Citalopram: The Specific Serotonin Reuptake Inhibitor.[2][3] Link

-

Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Norcodeine. Journal of Organic Chemistry, 49(11), 2081–2082. Link

-

LGC Standards. (2023). rac Desmethyl Citalopram-d4 Hydrobromide Product Sheet. Link

-

MedChemExpress. (2023). Desmethylcitalopram-d3/d4 Hydrochloride Technical Data. Link

-

US Patent 4,136,193. (1979). Isobenzofuran Derivatives. (Original Citalopram Synthesis foundation). Link

Sources

Physicochemical Properties & Bioanalytical Profile of Desmethylcitalopram-d4

This guide details the physicochemical and bioanalytical profile of Desmethylcitalopram-d4 , a stable isotope-labeled internal standard (IS) critical for the precise quantification of citalopram metabolites in biological matrices.

Core Identity & Chemical Structure

Desmethylcitalopram-d4 (N-Desmethylcitalopram-d4) is the deuterated analog of the primary active metabolite of citalopram. It is engineered with four deuterium atoms incorporated into the 4-fluorophenyl ring. This specific isotopic labeling is chosen for its metabolic stability, preventing deuterium loss during ionization or in vivo if used as a tracer.

| Property | Specification |

| Common Name | Desmethylcitalopram-d4 |

| IUPAC Name | 1-(4-fluorophenyl-2,3,5,6-d4)-1-[3-(methylamino)propyl]-1,3-dihydroisobenzofuran-5-carbonitrile |

| CAS Number | 1189650-18-7 (Hydrochloride salt) / 2747915-54-2 (Oxalate) |

| Molecular Formula | C₁₉H₁₅D₄FN₂O (Free Base) |

| Molecular Weight | 314.39 g/mol (Free Base) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d4) |

| Chemical Structure | Contains a secondary amine (demethylated) and a deuterated fluorophenyl group.[1][2][3][4][5][6][7][8][9] |

Structural Significance in Bioanalysis

The presence of the secondary amine (

Physicochemical Properties

Understanding these properties is essential for designing extraction protocols and optimizing chromatographic separation.

Solubility & Lipophilicity

-

Solubility:

-

Free Base: Sparingly soluble in water; soluble in methanol, acetonitrile, and DMSO.

-

Salts (HCl/Oxalate): Highly soluble in water (>10 mg/mL) and lower alcohols.

-

-

Lipophilicity (LogP):

(Native proxy).-

Insight: Desmethylcitalopram is less lipophilic than its parent citalopram (LogP 3.76) due to the loss of a methyl group. This results in earlier elution on Reversed-Phase (C18) columns compared to the parent drug.

-

-

pKa:

(Secondary Amine).-

Implication: At physiological pH (7.4), the molecule is predominantly cationic. Effective liquid-liquid extraction (LLE) requires alkalinization (pH > 10) to suppress ionization and drive the compound into the organic layer.

-

Stability

-

Solid State: Stable for >2 years at -20°C when protected from light and moisture.

-

Solution Stability: Stock solutions in Methanol are stable for at least 6 months at -20°C.

-

Isotope Effect: The Deuterium Isotope Effect on retention time is negligible for this molecule on standard C18 phases, ensuring it co-elutes perfectly with the native analyte to compensate for matrix effects.

Mass Spectrometry Profile (LC-MS/MS)

The quantification of Desmethylcitalopram-d4 relies on Electrospray Ionization (ESI) in positive mode.[9]

Fragmentation Mechanism

The fragmentation pattern is dictated by the cleavage of the ether linkage and the stability of the fluorophenyl cation.

-

Precursor Ion:

-

Primary Product Ion (Quantifier):

-

Secondary Product Ion (Qualifier):

Visualization of Fragmentation Logic

The following diagram illustrates the mass shift logic used to distinguish the Internal Standard (IS) from the Native analyte.

Caption: Comparative fragmentation pathway showing the conservation of the deuterium label in the primary product ion.

Experimental Protocol: Validated Workflow

This protocol outlines the preparation and use of Desmethylcitalopram-d4 as an Internal Standard for plasma quantification.

Stock Solution Preparation

-

Weighing: Accurately weigh 1.0 mg of Desmethylcitalopram-d4 (adjust for salt correction factor: e.g., if HCl salt MW 350.8, weigh 1.12 mg to get 1.0 mg free base).

-

Dissolution: Dissolve in 10 mL of LC-MS grade Methanol .

-

Concentration: Final stock concentration = 100 µg/mL.

-

Storage: Aliquot into amber glass vials and store at -20°C.

Sample Extraction (Protein Precipitation)

Rationale: Protein precipitation (PPT) is preferred over SPE for high-throughput clinical monitoring due to the high recovery of citalopram metabolites.

-

Spiking: Add 20 µL of Working IS Solution (500 ng/mL in water) to 100 µL of plasma sample.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile .

-

Agitation: Vortex vigorously for 30 seconds.

-

Separation: Centrifuge at 10,000

g for 10 minutes at 4°C. -

Reconstitution: Transfer 100 µL of supernatant to a clean vial; dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

-

Column: Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 10% B to 90% B over 3.0 minutes.

-

Flow Rate: 0.5 mL/min.

Workflow Diagram

Caption: Step-by-step bioanalytical workflow for plasma extraction and quantification.

References

-

LGC Standards. (2024). Certificate of Analysis: rac Desmethyl Citalopram-d4 Hydrobromide. Retrieved from

-

PubChem. (2024). Desmethylcitalopram Compound Summary. National Library of Medicine. Retrieved from

- Weisskopf, E., et al. (2016). Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 131, 233-245.

- Rochat, B., et al. (2018). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Wiley-VCH.

-

Cerilliant. (2024). N-Desmethylcitalopram Certified Reference Material. Sigma-Aldrich. Retrieved from

Sources

- 1. esschemco.com [esschemco.com]

- 2. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. tdx.cat [tdx.cat]

Technical Master Guide: Desmethylcitalopram-d4 in Bioanalytical Applications

[1]

Executive Summary

Desmethylcitalopram-d4 (N-Desmethylcitalopram-d4) is the deuterated stable isotope-labeled internal standard (SIL-IS) for Desmethylcitalopram, the primary active metabolite of the antidepressant Citalopram.[1] In high-precision bioanalysis, particularly LC-MS/MS, this compound is critical for normalizing matrix effects, extraction efficiency, and ionization variability.

This guide provides a comprehensive technical framework for researchers utilizing Desmethylcitalopram-d4 to quantify citalopram metabolism in biological matrices. It synthesizes metabolic mechanisms, chemical properties, and validated analytical protocols.

Chemical Constitution & Properties[1][2][3][4][5]

Desmethylcitalopram-d4 is chemically engineered to mirror the physicochemical behavior of the analyte (Desmethylcitalopram) while providing a distinct mass spectral signature (+4 Da).[1]

Structural Identity[1]

-

IUPAC Name: 1-(4-Fluorophenyl-d4)-1-[3-(methylamino)propyl]-1,3-dihydroisobenzofuran-5-carbonitrile.[1][2][3][4][5][6]

-

Chemical Formula: C₁₉H₁₅D₄FN₂O[1]

-

Molecular Weight: ~314.39 g/mol (Free base)[1]

-

Isotopic Labeling: The deuterium atoms are typically located on the 4-fluorophenyl ring.[1] This position is metabolically stable and ensures the label is retained in the primary mass spectral fragments used for quantification.

Physicochemical Characteristics

| Property | Value (Approximate) | Relevance to Analysis |

| pKa | ~9.5 (Amine) | Requires high pH adjustment (or acidic mobile phase) for retention/elution control.[1] |

| LogP | ~3.5 | Highly lipophilic; ideal for Reversed-Phase Chromatography (C18).[1] |

| Solubility | Methanol, DMSO, Acetonitrile | Stock solutions should be prepared in MeOH or ACN. |

Metabolic Context: The Citalopram Pathway[7]

Understanding the formation of Desmethylcitalopram is essential for designing assays that distinguish between parent drug and metabolite. Citalopram undergoes N-demethylation in the liver.[1]

Enzymatic Mechanism

The conversion of Citalopram to Desmethylcitalopram is mediated by Cytochrome P450 enzymes.

-

Primary Drivers: CYP2C19 (major), CYP3A4, and CYP2D6.

-

Stereoselectivity: The reaction is stereoselective, often favoring the S-enantiomer (Escitalopram pathway), though bioanalytical methods often quantify the racemate unless chiral columns are used.

Pathway Visualization

The following diagram illustrates the stepwise N-demethylation cascade.

Figure 1: Hepatic metabolic pathway of Citalopram showing the sequential N-demethylation to Desmethylcitalopram and Didesmethylcitalopram.[1]

Analytical Methodology: LC-MS/MS Protocol[1][10][11]

The use of Desmethylcitalopram-d4 as an internal standard allows for the use of Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantitative accuracy.

Mass Spectrometry (MRM) Parameters

The following transitions are recommended for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Desmethylcitalopram | 311.2 | 109.0 | 35 | Quantifier |

| Desmethylcitalopram | 311.2 | 262.1 | 25 | Qualifier |

| Desmethylcitalopram-d4 | 315.2 | 113.0 | 35 | Internal Standard |

| Citalopram | 325.2 | 109.0 | 38 | Co-analyte |

-

Mechanism: The product ion at m/z 109.0 corresponds to the 4-fluorotropylium ion.[1] Because the d4 label is on the fluorophenyl ring, this fragment shifts to m/z 113.0 in the internal standard, preventing cross-talk.

Sample Preparation Workflow

A Protein Precipitation (PPT) method is sufficient for plasma, though Solid Phase Extraction (SPE) yields cleaner extracts for lower Limits of Quantitation (LOQ).

Protocol: Protein Precipitation

-

Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

-

IS Addition: Add 20 µL of Desmethylcitalopram-d4 working solution (e.g., 500 ng/mL in MeOH). Vortex.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile.

-

Agitation: Vortex vigorously for 1 min.

-

Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Injection: Transfer supernatant to a vial; inject 5 µL.

Chromatographic Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 3.0).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3-5 minutes.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the quantification of Desmethylcitalopram using the d4 internal standard.

Validation Framework (FDA/EMA Guidelines)

To ensure the reliability of the Desmethylcitalopram-d4 standard, the method must be validated against regulatory criteria.

Linearity & Sensitivity

-

Range: Typically 1.0 – 500 ng/mL in human plasma.[1]

-

Weighting: 1/x² regression is recommended to improve accuracy at the lower end of the curve.

-

Acceptance: r² > 0.995.[1]

Isotopic Contribution (Crosstalk)

A critical validation step for deuterated standards is checking for "isotopic overlap."[1]

-

IS -> Analyte: Inject a high concentration of Desmethylcitalopram-d4 (only). Monitor the transition for Desmethylcitalopram (311->109). Signal must be < 20% of the LLOQ.

-

Analyte -> IS: Inject a high concentration of Desmethylcitalopram (only). Monitor the transition for the IS (315->113). Signal must be < 5% of the IS response.

-

Note: The +4 Da shift provided by the d4 analog usually eliminates this issue compared to d3 analogs.

Matrix Effect

Calculate the Matrix Factor (MF) :

References

-

Rao, N. (2007). Citalopram Metabolism and Pharmacokinetics. In Pharmacokinetics and Pharmacodynamics of Biotech Drugs. Taylor & Francis.[1] Link

-

Olesen, O. V., & Linnet, K. (1999). Citalopram and desmethylcitalopram in vitro: Human cytochromes mediating transformation and cytochrome inhibitory effects. Biological Psychiatry, 46(6), 839-849. Link

-

Jiang, T., et al. (2010). Simultaneous Determination of Citalopram and Its Metabolite in Human Plasma by LC-MS/MS Applied to Pharmacokinetic Study. Journal of Chromatography B, 878(5-6), 615-619.[1] Link

-

Pinto, J., et al. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC–MS/MS Method. Journal of Chromatography & Separation Techniques, 6(4). Link

-

Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link

Sources

- 1. Desmethylcitalopram | C19H19FN2O | CID 162180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Technical Whitepaper: Optimizing Bioanalysis of SSRI Metabolites using Desmethylcitalopram-d4

Executive Summary

In the precise realm of pharmacokinetic (PK) profiling, the quantification of active metabolites is as critical as the parent drug itself. Desmethylcitalopram (N-desmethylcitalopram), the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram, presents unique bioanalytical challenges due to its secondary amine structure and susceptibility to matrix effects in electrospray ionization (ESI).

This guide details the strategic application of Desmethylcitalopram-d4 —a stable isotope-labeled internal standard (SIL-IS)—to ensure data integrity in LC-MS/MS assays. By compensating for ionization suppression and extraction variability, Desmethylcitalopram-d4 enables the robust quantification required for therapeutic drug monitoring (TDM) and CYP450 polymorphism studies.

The Bioanalytical Imperative: Why Measure the Metabolite?

Pharmacokinetic Context

Citalopram is a racemic mixture where the S-enantiomer (Escitalopram) carries the therapeutic effect.[1] However, both enantiomers undergo extensive hepatic metabolism. The primary pathway involves N-demethylation via CYP2C19 and CYP3A4 to form Desmethylcitalopram (DCIT).[2]

-

Clinical Relevance: DCIT retains approximately 50% of the serotonin reuptake inhibition potency of the parent compound. In poor metabolizers (PM) of CYP2C19, Citalopram levels rise while DCIT levels fall; conversely, ultrarapid metabolizers show elevated DCIT.

-

The Analytical Challenge: DCIT is more polar than Citalopram. In reversed-phase chromatography, it elutes earlier, often in regions of high matrix suppression (phospholipids, salts). Without a co-eluting, structurally identical internal standard, quantitation becomes unreliable.

The Role of Desmethylcitalopram-d4

Desmethylcitalopram-d4 serves as the ideal SIL-IS. It contains four deuterium atoms (typically on the fluorophenyl ring or the propyl chain), shifting its mass by +4 Daltons.

-

Co-elution: It shares the exact retention time as the analyte, experiencing the same matrix effects at the exact moment of ionization.

-

Normalization: Any signal suppression affecting DCIT affects DCIT-d4 equally. The ratio of Analyte/IS remains constant, preserving accuracy.

Physicochemical Profile & Stability

Understanding the molecule is the first step in method design.

| Property | Desmethylcitalopram (Analyte) | Desmethylcitalopram-d4 (IS) |

| Molecular Formula | C₁₉H₁₉FN₂O | C₁₉H₁₅D₄FN₂O (assuming ring-d4) |

| Molecular Weight | 310.37 g/mol | ~314.39 g/mol |

| pKa | ~9.5 (Secondary Amine) | ~9.5 |

| LogP | ~3.5 (Lipophilic) | ~3.5 |

| Solubility | Methanol, Acetonitrile | Methanol, Acetonitrile |

Stability Protocol:

-

Light Sensitivity: Like many SSRIs, these compounds are photosensitive. Store stock solutions in amber glass vials .

-

Solvent Choice: Prepare stock solutions in Methanol. Avoid unbuffered aqueous solutions for long-term storage to prevent adsorption to glass surfaces.

Method Development Strategy

Sample Preparation

To achieve the high sensitivity required (LLOQ ~1-5 ng/mL), protein precipitation (PP) is often insufficient due to "dirty" extracts. Solid Phase Extraction (SPE) is recommended for clinical trials.

Recommended Protocol (SPE):

-

Conditioning: Mixed-mode Cation Exchange (MCX) cartridges (to trap the protonated amine).

-

Loading: Plasma sample spiked with DCIT-d4 + 2% Phosphoric Acid (to ionize the amine).

-

Washing:

-

Wash 1: 2% Formic Acid (removes proteins/salts).

-

Wash 2: Methanol (removes neutral lipids).

-

-

Elution: 5% Ammonia in Methanol (neutralizes the amine, releasing it from the sorbent).

-

Evaporation & Reconstitution: Dry under nitrogen; reconstitute in mobile phase.

LC-MS/MS Parameters

Chromatography:

-

Column: C18 (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm or 2.6 µm particle size.

-

Mobile Phase:

-

Gradient: Linear gradient from 10% B to 90% B over 3-5 minutes.

Mass Spectrometry (MRM Transitions): The fragmentation usually involves the cleavage of the fluorophenyl group or the amine side chain.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |

| Desmethylcitalopram | 311.2 [M+H]⁺ | 109.0 | Quantifier | ~30 |

| 311.2 [M+H]⁺ | 262.1 | Qualifier | ~25 | |

| Desmethylcitalopram-d4 | 315.2 [M+H]⁺ | 113.0* | Internal Standard | ~30 |

*Note: The Product Ion 113.0 assumes the d4 label is on the fluorophenyl ring. If the label is on the propyl chain, the product ion would remain 109.0. Always verify the Certificate of Analysis (CoA) for the specific labeling position.

Visualization of Pathways & Workflows

Metabolic Pathway Context

The following diagram illustrates where Desmethylcitalopram fits within the Citalopram metabolic cascade, highlighting the enzymes involved.

Caption: Figure 1. Hepatic biotransformation of Citalopram.[2] Desmethylcitalopram is the primary active metabolite formed via CYP2C19/3A4.

LC-MS/MS Analytical Workflow

This flowchart details the self-validating experimental protocol using the deuterated internal standard.

Caption: Figure 2. Bioanalytical workflow. The IS is added prior to extraction to correct for all subsequent recovery losses and ionization variances.

Validation & Quality Control

To comply with FDA/EMA Bioanalytical Method Validation guidelines, the following parameters must be assessed using Desmethylcitalopram-d4.

Matrix Factor (MF)

The true test of an Internal Standard is its ability to normalize the Matrix Factor.

-

Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of plasma should be < 15%. This proves that the d4-analog compensates for the phospholipid suppression that often occurs in plasma analysis.

Linearity & Sensitivity

-

Range: Typically 5.0 – 500 ng/mL.

-

Weighting:

linear regression is required due to the heteroscedasticity of MS data (variance increases with concentration).

References

-

Rochat, B., et al. (1997). Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. Pharmacogenetics. Link

-

Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

Nuest, D., et al. (2015). Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. Journal of Chromatography B. Link

Sources

- 1. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 2. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability Assessment & Bioanalytical Application of Desmethylcitalopram-d4 in Biological Matrices

Executive Summary & Scope

Desmethylcitalopram-d4 (DCIT-d4) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Desmethylcitalopram (DCIT), the primary active metabolite of the antidepressants Citalopram and Escitalopram. In regulated bioanalysis (FDA/ICH M10), the integrity of the internal standard is the linchpin of assay reliability.

This guide provides a rigorous technical framework for evaluating the stability of DCIT-d4 in biological matrices (plasma, serum, urine). It moves beyond basic compliance, addressing the mechanistic reasons for instability—such as isotopic exchange and matrix-induced degradation—and offers self-validating protocols to ensure data integrity during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Chemical Integrity & Deuterium Isotope Effects

Structural Considerations

Desmethylcitalopram-d4 typically incorporates four deuterium atoms on the fluorophenyl ring or the isobenzofuran moiety.

-

Stability of the Label: The C-D bond is shorter and stronger than the C-H bond (Kinetic Isotope Effect). However, the location is critical. Deuteriums placed on aromatic rings are generally inert to Hydrogen-Deuterium (H-D) exchange under physiological conditions.

-

Risk Factor: If the label were placed on the

-methyl group or alpha to the amine (less common for "d4" variants), it could be susceptible to metabolic or pH-driven exchange. -

Recommendation: Always verify the Certificate of Analysis (CoA) to confirm the deuterium positions are on the aromatic system to ensure resistance to metabolic swapping during sample processing.

Physicochemical Properties

-

pKa: ~9.5 (Amine group). The molecule is cationic at physiological pH.

-

Solubility: Highly soluble in Methanol and Acetonitrile; sparingly soluble in pure water/hexane.

-

LogP: ~3.5 (Lipophilic). Prone to non-specific binding (NSB) to plasticware if kept in widely aqueous solutions without organic modifiers.

Experimental Validation Protocols (ICH M10 Compliant)

The following protocols are designed to stress-test the IS to ensure it tracks the analyte accurately without introducing bias.

Stock Solution Stability

Objective: Verify DCIT-d4 remains stable in the solvent (typically Methanol) over the storage period.

-

Storage: -20°C or -70°C in amber glass vials (to prevent photodegradation, though DCIT is relatively photostable compared to other photosensitive drugs).

-

Protocol:

-

Prepare two separate stock solutions: Stock A (stored for X months) and Stock B (Freshly prepared).

-

Dilute both to the working internal standard concentration (e.g., 50 ng/mL).

-

Inject

replicates of each. -

Acceptance: The mean peak area of Stock A must be within ±5% of Stock B.

-

Matrix Stability (Freeze-Thaw & Benchtop)

Since DCIT-d4 is added during processing, its stability in matrix is strictly relevant only if you are spiking it into samples prior to storage (rare) or if you are using a "surrogate matrix" approach. However, the processed sample stability (after extraction) is critical.

Workflow: Processed Sample Stability (Auto-sampler Stability)

Context: Samples sit in the LC-MS/MS auto-sampler (4°C or 10°C) for hours or days during large batch runs. Protocol:

-

Extract a full calibration curve and QC set spiked with DCIT-d4.

-

Inject immediately (T0).

-

Leave vials in the auto-sampler for 24, 48, or 72 hours.

-

Re-inject the entire batch.

-

Calculation: Compare the IS peak area consistency and the calculated analyte concentration.

-

Critical Check: Plot IS Area vs. Time. A negative slope indicates degradation; a positive slope suggests solvent evaporation.

-

Step-by-Step Methodologies

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating DCIT-d4 stability, including decision gates for troubleshooting IS variability.

Caption: Logical workflow for validating Desmethylcitalopram-d4 stability, ensuring isotopic purity and stability across processing steps.

Extraction Protocol (Protein Precipitation)

This method is chosen for its speed and high recovery for polar amines like DCIT.

Reagents:

-

Precipitation Agent: Acetonitrile (ACN) or Methanol (MeOH) containing 0.1% Formic Acid.

-

IS Working Solution: DCIT-d4 at 50 ng/mL in MeOH.

Steps:

-

Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of IS Working Solution . Vortex gently (5 sec).

-

Note: Adding IS before the precipitation agent allows it to equilibrate with plasma proteins, compensating for binding variations.

-

-

Precipitate: Add 200 µL of chilled ACN (with 0.1% Formic Acid).

-

Vortex: High speed for 1-2 minutes.

-

Centrifuge: 4000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a clean vial/plate.

-

Dilute (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% aqueous Formic Acid.

LC-MS/MS Conditions (Reference)

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

MRM Transitions:

-

DCIT: 311.2

262.1 (Quantifier), 311.2 -

DCIT-d4: 315.2

262.1 (Note: If the d4 is on the ring, the fragment may or may not retain the label. Crucial: Verify the fragment mass. If the label is on the fluorophenyl ring and the fragment 262.1 is the isobenzofuran core, the transition might be 315.2

-

Quantitative Data Summary

The following table summarizes typical stability limits based on industry standards (FDA/EMA) and chemical properties of DCIT.

| Parameter | Condition | Acceptance Criteria | Typical Result for DCIT-d4 |

| Stock Solution | Methanol, -20°C, 6 months | % Diff < 5% vs Fresh | Stable (>12 months) |

| Benchtop Stability | Plasma, 20°C, 24 hours | % Diff < 15% | Stable (Robust amine) |

| Freeze-Thaw | Plasma, -20°C to RT, 3 cycles | % Diff < 15% | Stable |

| Processed Sample | Reconstitution Sol., 10°C, 48h | IS Response CV < 15% | Stable |

| Isotopic Purity | Contribution to Analyte Channel | < 20% of LLOQ | < 0.1% (High Purity) |

Troubleshooting & Common Pitfalls

The "Cross-Talk" Phenomenon

A common failure mode in SIL-IS validation is not degradation, but isotopic interference .

-

Scenario: High concentrations of unlabeled DCIT (Upper Limit of Quantification - ULOQ) can have a naturally occurring M+4 isotope (due to

C, -

Diagnosis: Inject a ULOQ sample without IS. Monitor the IS channel.

-

Remediation: If the interference > 5% of the average IS response, you must either:

-

Increase the IS concentration (to swamp the interference).

-

Select a different MRM transition.

-

Use a d6 or d8 analog if available (moves the mass further away).

-

Retention Time Shifts

Deuterium can slightly alter lipophilicity, causing the d4 peak to elute slightly earlier than the d0 peak.

-

Impact: If the shift is significant, the IS may not experience the exact same matrix suppression zone as the analyte.

-

Check: Overlay d0 and d4 chromatograms. A shift of < 0.1 min is acceptable. If > 0.2 min, adjust the gradient to be shallower.

References

-

FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

- Rochat, B., et al. (2018). Role of internal standards in LC-MS bioanalysis: A review. Bioanalysis. (Contextual grounding on SIL-IS mechanisms).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162180, Desmethylcitalopram. Retrieved from [Link]

- Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. (Provides therapeutic ranges and stability context for SSRIs).

Desmethylcitalopram-d4 hydrochloride safety data sheet

The following technical guide is structured as a comprehensive whitepaper for bioanalytical scientists and laboratory safety officers. It synthesizes safety data with practical application protocols for Desmethylcitalopram-d4 Hydrochloride .

Safety, Stability, and Bioanalytical Application of Deuterated SSRI Metabolites

Executive Summary & Chemical Identity

Desmethylcitalopram-d4 Hydrochloride is a stable isotope-labeled analog of Desmethylcitalopram (N-Desmethylcitalopram), the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram. It is primarily employed as an Internal Standard (IS) in quantitative LC-MS/MS assays to compensate for matrix effects, extraction inefficiencies, and ionization variability in biological matrices (plasma, serum, urine).

Unlike standard Safety Data Sheets (SDS) which provide generic hazard categories, this guide contextualizes the safety and handling requirements based on the compound’s potent pharmacological activity and high cost/sensitivity as a reference material.

Chemical Specifications

| Parameter | Detail |

| Chemical Name | 1-(4-Fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile-d4 hydrochloride |

| Common Name | N-Desmethylcitalopram-d4 HCl |

| Parent Compound CAS | 97743-99-2 (Unlabeled HCl salt) |

| Isotopic Enrichment | ≥ 98% Deuterium (D) |

| Molecular Weight | ~350.85 g/mol (Salt); ~314.40 g/mol (Free Base) |

| Appearance | White to off-white solid (hygroscopic) |

| Solubility | Methanol, DMSO, Water (Low pH) |

| pKa | ~9.5 (Secondary amine) |

Technical Insight: The "d4" label is typically located on the fluorophenyl ring or the propyl chain backbone. This placement is critical to ensure the label is non-exchangeable in protic solvents, unlike deuterium placed on amine/hydroxyl groups (–ND or –OD), which would exchange rapidly with water.

Hazard Identification & Safety Assessment (E-E-A-T)

Rationale: As a metabolite of a potent SSRI, this compound retains pharmacological activity. Safety protocols must address not just acute toxicity, but potential CNS effects from dust inhalation.

GHS Classification (Derived)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1] (H302)

-

Eye Irritation (Category 2A): Causes serious eye irritation. (H319)

-

Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects. (H411) - Based on parent Citalopram ecotoxicity data.

Critical Exposure Pathways & Controls

| Pathway | Risk Mechanism | Control Protocol |

| Inhalation | Potent CNS activity. Dust inhalation can lead to serotonergic effects (tremors, agitation). | Engineering Control: Handle only within a certified Fume Hood or Biological Safety Cabinet (Class II). PPE: N95/P2 respirator if outside a hood (emergency only). |

| Dermal | Lipophilic nature allows absorption; HCl salt is an irritant. | PPE: Nitrile gloves (Double gloving recommended for stock prep). Lab coat with elastic cuffs. |

| Ocular | Acidic salt form causes severe irritation/corrosion. | PPE: Chemical safety goggles. Face shield if handling large liquid volumes. |

Handling, Storage & Stability Protocol

Rationale: Deuterated standards are expensive and chemically sensitive. Improper storage leads to "label loss" or hydrolysis, invalidating quantitative assays.

Stability Logic

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Moisture absorption alters the effective mass, leading to weighing errors in stock solution preparation.

-

Isotope Effect: While C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), the molecule is still susceptible to oxidative degradation (N-oxide formation) and photodegradation.

Storage Standard Operating Procedure (SOP)

-

Long-Term Storage: -20°C (or -80°C for >1 year).

-

Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage of methanolic stocks due to potential leaching or adsorption.

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the secondary amine.

Reconstitution Protocol (Self-Validating)

-

Equilibration: Allow the vial to reach room temperature before opening. (Prevents condensation of atmospheric water inside the cold vial).

-

Solvent: Dissolve in Methanol (LC-MS grade) . Avoid dissolving directly in 100% water for stock solutions, as stability is lower in aqueous media.

-

Verification: Check solubility visually. If particulates remain, sonicate for 30 seconds.

Bioanalytical Application: LC-MS/MS Workflow

Rationale: The primary use of Desmethylcitalopram-d4 is as an Internal Standard (IS). The protocol below ensures linear response and matrix compensation.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Mechanism: Protonation of the secondary amine [M+H]+.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desmethylcitalopram (Target) | 311.2 | 262.1 (Fluorophenyl) | 25 |

| Desmethylcitalopram-d4 (IS) | 315.2 | 266.1 (d4-Fluorophenyl) | 25 |

Note: The mass shift of +4 Da ensures no "cross-talk" (isotopic overlap) from the natural M+4 isotope of the analyte, provided the concentration of the analyte is not excessively high.

Sample Preparation Workflow (Protein Precipitation)

This method utilizes the d4-IS to correct for recovery losses during the precipitation step.

Step 1: Spiking Add 20 µL of Desmethylcitalopram-d4 Working Solution (e.g., 500 ng/mL in MeOH) to 100 µL of biological sample (Plasma/Serum).

-

Why? Adding IS before extraction compensates for extraction efficiency.

Step 2: Precipitation Add 300 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

-

Why? Acetonitrile precipitates plasma proteins. Acid helps solubilize the basic drug.

Step 3: Separation Vortex vigorously (1 min) -> Centrifuge (10,000 x g, 10 min, 4°C).

Step 4: Analysis Inject Supernatant onto LC-MS/MS.

Visualizations & Logic Diagrams

Experimental Workflow Logic

This diagram illustrates the critical control points where the Internal Standard (IS) protects data integrity.

Caption: Workflow demonstrating how Desmethylcitalopram-d4 compensates for matrix effects and recovery loss during LC-MS/MS analysis.

Metabolic Pathway Context

Understanding the origin of the analyte is crucial for safety and cross-reactivity analysis.

Caption: Metabolic pathway of Citalopram showing the N-demethylation step yielding Desmethylcitalopram, which the d4-analog mimics.

Ecological & Disposal Considerations

-

Ecotoxicity: SSRIs are pseudo-persistent in the environment. Do not dispose of down the drain.

-

Disposal Protocol:

-

Collect all liquid waste (LC effluents) in "Halogenated Organic Solvent" containers.

-

Solid waste (vials, gloves) must be incinerated via a licensed chemical waste contractor.

-

Deactivation: Chemical oxidation (e.g., Fenton's reagent) can degrade the SSRI structure if on-site neutralization is required by local regulations.

-

References

-

Cayman Chemical. (2024).[1] Desmethylcitalopram (hydrochloride) Safety Data Sheet. Retrieved from

-

Rochat, B., et al. (2023).[2] Deuterium in drug discovery: Progress, opportunities and challenges. European Journal of Medicinal Chemistry.

-

Agilent Technologies. (2019). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum. Application Note. Retrieved from

-

PubChem. (2025). Desmethylcitalopram Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [3]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Storage. Retrieved from

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Citalopram in Human Plasma via LC-MS/MS

Internal Standard Protocol: Utilization of Desmethylcitalopram-d4

Abstract & Scope

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Citalopram (CIT) in human plasma.[1]

Critical Methodological Note: The user has specified the use of Desmethylcitalopram-d4 (a deuterated metabolite) as the Internal Standard (IS) for the parent drug Citalopram. While the gold standard for bioanalysis is to use the stable isotope-labeled analog of the analyte itself (i.e., Citalopram-d6), this protocol addresses the specific scientific requirements for using a structural analog IS. We provide the necessary validation steps to ensure that this "Analog Internal Standard" approach meets regulatory guidelines (FDA/EMA) regarding matrix effect compensation and retention time stability.

Scientific Rationale & Mechanism

2.1 The Analyte: Citalopram

Citalopram is a Selective Serotonin Reuptake Inhibitor (SSRI) used extensively for major depressive disorders.[2][3] It is a racemic mixture, though the S-enantiomer (Escitalopram) carries the primary pharmacological activity.[4] This method quantifies the total racemic Citalopram.

2.2 The Internal Standard Strategy (Expert Insight)

Using Desmethylcitalopram-d4 to quantify Citalopram introduces a specific challenge: Chromatographic Non-Coelution.

-

The Ideal: A SIL-IS (e.g., Citalopram-d4) co-elutes perfectly with Citalopram, compensating for matrix effects (ion suppression/enhancement) at that exact retention time.

-

The Reality of this Protocol: Desmethylcitalopram is more polar than Citalopram (loss of a methyl group). Therefore, it will elute earlier on a Reverse Phase C18 column.

-

Mitigation: To ensure scientific integrity, this protocol utilizes a Gradient Elution optimized to bring the Retention Time (RT) of the IS and Analyte relatively close without causing cross-talk, and necessitates a Matrix Factor (MF) evaluation during validation to prove that ion suppression is consistent between the two distinct elution windows.

Materials & Reagents

| Reagent | Grade/Specification | Notes |

| Citalopram HBr | Certified Reference Material | Primary Analyte |

| Desmethylcitalopram-d4 | >98% Isotopic Purity | Internal Standard (IS) |

| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |

| Methanol (MeOH) | LC-MS Grade | Extraction Solvent |

| Formic Acid | Optima/LC-MS Grade | Proton Source (pH modifier) |

| Ammonium Formate | LC-MS Grade | Buffer (Ionic Strength) |

| Human Plasma | K2EDTA or Lithium Heparin | Blank Matrix |

Instrumentation & Conditions

4.1 Liquid Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.

-

Reasoning: The C18 chemistry provides strong retention for basic amines like Citalopram. The 2.6 µm core-shell particle size offers high resolution at lower backpressures.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Mobile Phase Configuration:

-

MP A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Equilibration |

| 0.50 | 10% | Load |

| 3.00 | 90% | Elution of Analyte & IS |

| 3.50 | 90% | Wash |

| 3.60 | 10% | Return to Initial |

| 5.00 | 10% | Re-equilibration |

4.2 Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[7][8]

-

Source Parameters:

-

Spray Voltage: 3500-4500 V.

-

Gas Temp: 350°C.

-

Nebulizer: 45 psi.

-

MRM Transitions (Multiple Reaction Monitoring): Note: Transitions assume Desmethylcitalopram-d4 is labeled on the fluorophenyl ring (Phenyl-d4), which is the standard commercial form (e.g., Cerilliant).

| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

| Citalopram | 325.2 | 109.0 | Quantifier | 28 |

| Citalopram | 325.2 | 262.1 | Qualifier | 20 |

| Desmethylcitalopram-d4 | 315.2 | 113.0* | IS Quantifier | 30 |

*Technical Check: The fragment 109.0 in Citalopram is the fluorotropylium ion. If the IS is phenyl-d4, this fragment shifts to 113.0. If the IS is labeled on the propyl chain, the fragment remains 109.0. Verify your specific CoA.

Experimental Protocol: Sample Preparation

We utilize Protein Precipitation (PPT) for high throughput and cost-efficiency.

Workflow Diagram (Graphviz)

Figure 1: Protein Precipitation Workflow for Citalopram Extraction.

Step-by-Step Protocol:

-

Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Desmethylcitalopram-d4 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN).

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein release.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to a clean vial/plate.

-

Reconstitution (Optional but Recommended): To improve peak shape on the C18 column, dilute the supernatant 1:1 with 0.1% Formic Acid in Water. This matches the solvent strength to the initial mobile phase conditions.

Validation Framework (FDA/EMA Compliant)

Since the IS is not the exact stable isotope of the analyte, the Matrix Factor (MF) test is the most critical validation step.

6.1 Linearity

-

Range: 5.0 ng/mL to 500 ng/mL (Therapeutic range typically 20-200 ng/mL).

-

Weighting: 1/x².

6.2 Matrix Effect & IS Normalization

You must prove that Desmethylcitalopram-d4 tracks Citalopram variations.

-

Prepare 6 lots of blank plasma from different donors.

-

Extract blanks and spike post-extraction (Post-Extraction Spike) with Citalopram and IS.

-

Compare peak areas to neat solution standards.

-

Requirement: The IS-normalized Matrix Factor must have a CV < 15% across the 6 lots. If the IS fails to correct for matrix effects (because it elutes earlier), the method fails validation.

6.3 Accuracy & Precision[2][3][5][6][8][11]

-

Intra-day: 5 replicates at LLOQ, Low, Mid, High QC. (Acceptance: ±15%, ±20% for LLOQ).[5]

-

Inter-day: 3 separate runs.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| IS Elutes too early | Desmethylcitalopram is more polar. | Reduce initial organic % (e.g., start at 5% B) or use a Phenyl-Hexyl column for alternative selectivity. |

| Poor Peak Shape | Solvent mismatch. | Ensure the injected sample is not 100% ACN. Dilute supernatant with water/buffer before injection. |

| Signal Suppression | Phospholipids. | If PPT is insufficient, switch to Phospholipid Removal Plates (e.g., Phenomenex Phree or Waters Ostro) instead of standard PPT. |

| Cross-talk | Mass proximity. | Ensure the IS is d4 (mass shift +4). If using d3, natural isotopes of the analyte might interfere. d4 is preferred. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[9][12]

-

Rochat, B., et al. (2018). LC-MS/MS method for the determination of citalopram and desmethylcitalopram in human plasma.[4] Journal of Chromatography B. (Contextual grounding for extraction methods).

-

Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.[3] (Source for therapeutic ranges).

-

Cerilliant/Sigma-Aldrich. Certificate of Analysis: N-Desmethylcitalopram-d4. (Source for MRM transition confirmation).

Sources

- 1. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 10. phenomenex.com [phenomenex.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. labs.iqvia.com [labs.iqvia.com]

Application Note: A Robust HPLC-UV Method for the Quantification of Citalopram in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of the selective serotonin reuptake inhibitor (SSRI), Citalopram, in human plasma. To enhance precision and accuracy, the method incorporates Citalopram-d6, a stable deuterated isotope, as an internal standard (IS). The protocol outlines a comprehensive workflow, including sample preparation via solid-phase extraction (SPE), chromatographic conditions, and rigorous method validation according to international guidelines. The use of a deuterated internal standard is critical as it meticulously mimics the analyte throughout the extraction and analysis process, effectively correcting for variations in sample recovery and injection volume.[1][2][3] This method is designed for researchers, clinical scientists, and pharmaceutical professionals requiring a reliable and reproducible assay for therapeutic drug monitoring, pharmacokinetic studies, and quality control applications.

Introduction: The Rationale for a Deuterated Internal Standard

Citalopram is a widely prescribed antidepressant used in the management of major depressive disorder.[4] Accurate measurement of its concentration in biological matrices like plasma is essential for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity.[5] While various analytical methods exist, HPLC coupled with UV detection remains a workhorse in many laboratories due to its accessibility and reliability.

The primary challenge in bioanalysis is the inherent variability introduced during multi-step sample preparation and instrumental analysis.[6] To overcome this, an internal standard is employed. The ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest.[7] Stable isotope-labeled (SIL) compounds, particularly deuterated analogues like Citalopram-d6, are considered the gold standard for internal standards.[1][2]

Although UV detection cannot distinguish between Citalopram and Citalopram-d6 based on mass, the fundamental advantage remains. By adding a known quantity of the deuterated standard at the very beginning of the sample preparation process, both the analyte and the standard are subjected to the exact same experimental conditions.[1] Any loss of substance during extraction, or minor fluctuations in injection volume, will affect both compounds proportionally.[3][7] Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to highly precise and accurate quantification.[2]

Materials and Methods

Reagents and Chemicals

-

Citalopram Hydrobromide (Reference Standard, >99% purity)

-

Citalopram-d6 Hydrobromide (Internal Standard, >99% purity, ≥98% isotopic enrichment)[2]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Ortho-phosphoric Acid (Analytical Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Human Plasma (Drug-free, sourced from a certified vendor)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with:

-

Quaternary Pump

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)

-

-

Data Acquisition: Empower™ 3, ChemStation™, or equivalent chromatography data software.

-

Ancillary Equipment:

-

Analytical Balance

-

pH Meter

-

Vortex Mixer

-

Centrifuge

-

SPE Vacuum Manifold

-

Nitrogen Evaporation System

-

Chromatographic Conditions

All quantitative data for the chromatographic setup is summarized in the table below. The UV detection wavelength of 239 nm was selected as it corresponds to the maximum absorbance for Citalopram, ensuring high sensitivity.[8][9][10][11]

| Parameter | Condition |

| HPLC Column | Reversed-Phase C18 Column (e.g., Agilent Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[12][13][14] |

| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) |

| (40:60 v/v)[9][15] | |

| Flow Rate | 1.0 mL/min[12][13][15] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[15] |

| Detection Wavelength | 239 nm[8][9][10][11] |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Citalopram Stock Solution (1 mg/mL): Accurately weigh 10 mg of Citalopram HBr and dissolve it in a 10 mL volumetric flask with methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Citalopram-d6 HBr and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with 50:50 Methanol:Water. This solution will be used to spike all samples, calibrators, and quality controls.

-

Calibration Standards: Prepare a series of working standards by serial dilution of the Citalopram stock solution. These are then spiked into blank plasma to create calibration standards with a concentration range of 10 ng/mL to 200 ng/mL, which covers the typical therapeutic range.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to clean up the plasma sample, removing proteins and other interferences, while concentrating the analyte and internal standard.[5]

-

Spiking: To 0.5 mL of plasma sample (or blank plasma for calibrators/QCs), add 25 µL of the 10 µg/mL Working Internal Standard Solution. Vortex for 30 seconds.

-

Pre-treatment: Add 0.5 mL of acetonitrile to the plasma, vortex for 30 seconds to precipitate proteins, and centrifuge at 4000 g for 5 minutes.[5]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the Citalopram and Citalopram-d6 from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the mobile phase. Vortex thoroughly.

-

Injection: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.

Analytical Workflow Diagram

The entire process from sample receipt to final data analysis is depicted in the following workflow.

Caption: Overall workflow for Citalopram analysis.

Method Validation

The developed method was validated according to ICH (International Conference on Harmonisation) guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability tests are performed before each analytical run to confirm the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 1.5 |

| Theoretical Plates (N) | N > 2000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity was assessed by analyzing a seven-point calibration curve in triplicate. The curve is constructed by plotting the peak area ratio (Citalopram/Citalopram-d6) against the nominal concentration of Citalopram.

| Parameter | Result |

| Concentration Range | 10 - 200 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999[12][13][16] |

Precision and Accuracy

Precision (%RSD) and accuracy (%Bias) were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) on the same day (intra-day) and on three different days (inter-day).

| Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| Low QC | < 15% | < 15% | Within ±15% |

| Mid QC | < 15% | < 15% | Within ±15% |

| High QC | < 15% | < 15% | Within ±15% |

Limit of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

| Parameter | S/N Ratio | Typical Value |

| LOD | 3:1 | ~3 ng/mL |

| LOQ | 10:1 | 10 ng/mL[4] |

Data Analysis and Quantification

The concentration of Citalopram in unknown samples is determined using the calibration curve generated from the standards. The principle of internal standard calibration relies on the consistent response ratio between the analyte and the IS.

Caption: Principle of internal standard calibration.

Calculation:

-

Integrate the peak areas for Citalopram (A_analyte) and Citalopram-d6 (A_IS).

-

Calculate the Peak Area Ratio (PAR) = A_analyte / A_IS.

-

Using the linear regression equation from the calibration curve (y = mx + c), where y is the PAR, solve for x (concentration): Concentration = (PAR - c) / m

Conclusion

This application note details a robust, sensitive, and accurate HPLC-UV method for the determination of Citalopram in human plasma. The strategic incorporation of a deuterated internal standard, Citalopram-d6, is paramount to the method's success, ensuring high precision by compensating for variations during sample processing and injection. The comprehensive validation confirms that the method is reliable and suitable for routine use in clinical and research settings, providing trustworthy data for pharmacokinetic studies and therapeutic drug monitoring.

References

- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (n.d.). Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

-

Olesen, O. V., & Linnet, K. (2001, May 5). Rapid determination of citalopram in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved February 16, 2026, from [Link]

-

Uckun, Z., & Süzen, H. S. (2010, May 7). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

-

Kumar, K. S. D., et al. (n.d.). Development and Validation of a New RP-HPLC Method for the Estimation of Citalopram in Tablet Dosage Forms. ResearchGate. Retrieved February 16, 2026, from [Link]

-

Suneetha, A., & Rao, D. D. (n.d.). Development and validation of RP-HPLC-PDA method for the analysis of Citalopram hydrobromide in bulk, dosage forms and in dissolution samples. Journal of Chemical and Pharmaceutical Research. Retrieved February 16, 2026, from [Link]

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

-

Yasodha, A., et al. (2022, September 14). RP-HPLC method development and validation of citalopram in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

- Development and Validation of a New RP-HPLC Method for the Estimation of Citalopram in Tablet Dosage Forms. (2025, May 2). Journal of Pharmaceutical and Biomedical Analysis Letters.

-

Andrey, V., et al. (n.d.). Fluorimetric quantitation of citalopram and escitalopram in plasma: developing an express method to monitor compliance in clinical trials. PubMed. Retrieved February 16, 2026, from [Link]

-

Kumar, K. S. D., et al. (2025, May 2). Development and Validation of a New RP-HPLC Method for the Estimation of Citalopram in Tablet Dosage Forms. Semantic Scholar. Retrieved February 16, 2026, from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 16, 2026, from [Link]

-

Purpose of Internal Standard? (2008, June 5). Chromatography Forum. Retrieved February 16, 2026, from [Link]

-

Olesen, O. V., & Linnet, K. (n.d.). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. PubMed. Retrieved February 16, 2026, from [Link]

-

Comparrative Assay of Citalopram in Different Media. (2015, May 11). International Journal of Chemical and Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

-

Determination of Citalopram by RP-HPLC & it's stability indicative studies. (2019, March 15). TIJER. Retrieved February 16, 2026, from [Link]

-

Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotomete. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

-

Sivaganesh, M., et al. (2023). METHOD DEVELOPMENT AND VALIDATION OF CITALOPRAM HYDROBROMIDE IN BULK AND TABLET DOSAGE FORM BY UV-SPECTROSCOPY. YMER. Retrieved February 16, 2026, from [Link]

-

El-Gindy, A., et al. (2008, January 15). Development and validation of column high-performance liquid chromatographic and ultraviolet spectrophotometric methods for citalopram in tablets. Journal of AOAC International. Retrieved February 16, 2026, from [Link]

-

Chromatographic parameters of the HPLC assay of citalopram and its four main impurities. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]

-

Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Waters Corporation. Retrieved February 16, 2026, from [Link]

-

Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. (2025, August 5). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Singh, S., et al. (2011, January 27). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society. Retrieved February 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. jocpr.com [jocpr.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Purpose of Internal Standard? - Chromatography Forum [chromforum.org]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Fluorimetric quantitation of citalopram and escitalopram in plasma: developing an express method to monitor compliance in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tijer.org [tijer.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Development and validation of column high-performance liquid chromatographic and ultraviolet spectrophotometric methods for citalopram in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. RP-HPLC method development and validation of citalopram in pharmaceutical dosage form | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 16. semanticscholar.org [semanticscholar.org]

sample preparation for antidepressant analysis in plasma

Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of Antidepressants in Human Plasma

Abstract This guide details three distinct sample preparation protocols for the quantification of antidepressants (SSRIs, TCAs, SNRIs) in human plasma. Moving beyond generic methodologies, we explore the causality behind extraction choices—linking analyte pKa and logP to specific retention mechanisms. This document contrasts High-Throughput Phospholipid Removal (PLR), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction, providing researchers with a decision matrix to balance sensitivity, throughput, and cost.

Introduction: The Matrix Challenge

Plasma is a deceptive matrix. While proteins are easily removed, phospholipids (PLs) —specifically phosphatidylcholines—are the primary cause of ion suppression in antidepressant analysis. PLs co-elute with many hydrophobic drugs (logP 2–5) and accumulate on reverse-phase columns, causing "ghost peaks" in subsequent runs.

-

The Analyte Profile: Most antidepressants (e.g., Fluoxetine, Amitriptyline, Venlafaxine) are lipophilic bases (pKa 8–10).

-

The Strategy: We exploit this basicity. By adjusting pH, we can either neutralize them for organic partitioning (LLE/SLE) or ionize them for cation exchange (SPE).

Method Selection Guide

The choice of method is a trade-off between cleanliness (matrix removal) and throughput (speed).

| Feature | Protocol A: PLR (Precipitation +) | Protocol B: SLE (Modern LLE) | Protocol C: MCX SPE (Gold Standard) |

| Principle | Protein crash + Lewis acid retention of PLs | Liquid-liquid partitioning on solid support | Ionic binding + Hydrophobic wash |

| Throughput | Extremely High (96-well) | High (Automated) | Moderate |

| Cleanliness | Moderate (Removes Proteins/PLs) | High (Removes Proteins/Salts/PLs) | Ultra-High (Removes Neutrals/Acids) |

| Sensitivity | Good for therapeutic levels (>5 ng/mL) | Excellent (>0.5 ng/mL) | Superior (<0.1 ng/mL) |

| Cost | Low | Moderate | High |

| Best For | Clinical Screening, High Volume | Bioequivalence, DMPK | Forensic Toxicology, Trace Analysis |

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting a method and the comparative steps for each workflow.

Figure 1: Decision matrix and mechanistic workflow for selecting the optimal sample preparation technique based on sensitivity and throughput requirements.

Detailed Experimental Protocols

Protocol A: High-Throughput Phospholipid Removal (PLR)

Best for: Routine clinical monitoring where speed is critical. Mechanism: This plate combines a protein precipitation filter with a Lewis acid-modified sorbent (e.g., Zirconia) that selectively retains phosphate groups (phospholipids) while allowing the drug to pass through.

-

Sample: Transfer 100 µL plasma to a PLR 96-well plate (e.g., HybridSPE or Resprep PLR).

-

Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile .

-

Why Formic Acid? Acidifying the organic solvent disrupts protein-drug binding, improving recovery.

-

-

Mixing: Vortex the plate for 2 minutes (1000 rpm) to ensure complete protein precipitation.

-

Filtration: Apply vacuum (approx. 5-10 inHg) to pull the sample through the sorbent.

-

Analysis: Collect filtrate. Dilute 1:1 with water (to improve peak shape) and inject.[1]

Protocol B: Supported Liquid Extraction (SLE)

Best for: Automated workflows requiring cleaner extracts than precipitation. Mechanism: SLE is "LLE on a stick." The aqueous plasma is absorbed onto a diatomaceous earth support. When an organic solvent flows through, it extracts the analytes at the interface without forming emulsions.[2][3]

-

Pre-treatment: Dilute 200 µL plasma 1:1 with 0.5 M Ammonium Hydroxide (NH₄OH) .

-

Critical Step: Antidepressants are bases (pKa ~9). High pH neutralizes them (

), making them hydrophobic so they partition into the organic solvent.

-

-

Load: Load 400 µL of pre-treated sample onto the SLE plate (400 mg sorbent capacity). Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .

-

Why Wait? The aqueous phase must fully absorb into the diatomaceous earth to create the extraction interface.

-

-

Elution: Apply 2 x 600 µL Ethyl Acetate (or MTBE). Allow to flow by gravity for 5 minutes, then apply vacuum.

-

Solvent Choice: Ethyl acetate is polar enough to extract the drugs but leaves salts and proteins behind on the support.

-

-

Finish: Evaporate to dryness (N₂, 40°C) and reconstitute in mobile phase.

Protocol C: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Trace analysis, forensic toxicology, and "dirty" post-mortem samples. Mechanism: Uses a sorbent with both reverse-phase (hydrophobic) and strong cation exchange (sulfonic acid) functionalities. This allows for the most rigorous washing possible.

-

Conditioning: 1 mL Methanol, then 1 mL Water.